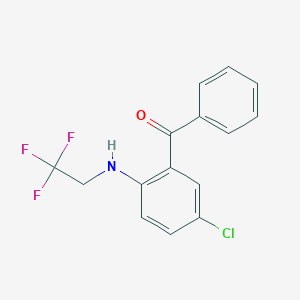

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Description

BenchChem offers high-quality 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-11-6-7-13(20-9-15(17,18)19)12(8-11)14(21)10-4-2-1-3-5-10/h1-8,20H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKBQTVZIYPYTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177301 | |

| Record name | 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22753-80-6 | |

| Record name | [5-Chloro-2-[(2,2,2-trifluoroethyl)amino]phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22753-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022753806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-((2,2,2-trifluoroethyl)amino)benzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-[(2,2,2-trifluoroethyl)amino]benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-CHLORO-2-((2,2,2-TRIFLUOROETHYL)AMINO)BENZOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S7672FVH7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone CAS number 22753-80-6

CAS Number: 22753-80-6 Role: Critical Fluorinated Intermediate for 1,4-Benzodiazepine Synthesis[1][2]

Executive Summary

This technical guide profiles 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone , a specialized fluorinated intermediate primarily utilized in the synthesis of Quazepam (Doral), a hypnotic agent within the benzodiazepine class.[1][2] Unlike standard benzodiazepine precursors, this compound features a 2,2,2-trifluoroethyl moiety at the

This document outlines the high-purity synthesis, downstream cyclization protocols, and critical handling requirements for researchers in medicinal chemistry and process development.[2]

Chemical Profile & Specifications

| Property | Specification |

| IUPAC Name | [5-Chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone |

| Common Name | |

| CAS Number | 22753-80-6 |

| Molecular Formula | C |

| Molecular Weight | 313.70 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 103–107 °C (Typical range for purified polymorphs) |

| Solubility | Soluble in DCM, Chloroform, DMSO; Insoluble in Water |

| Key Functional Groups | Aryl Ketone, Secondary Amine, Trifluoromethyl |

Synthetic Pathways & Process Engineering[2]

The synthesis of CAS 22753-80-6 requires overcoming the low nucleophilicity of the aniline nitrogen, further deactivated by the electron-withdrawing benzoyl group.[2] Two primary industrial routes exist: Direct Alkylation (optimized for speed) and Acylation-Reduction (optimized for cost/scalability).[2]

Route A: Direct Alkylation (High-Purity Method)

This method utilizes 2,2,2-trifluoroethyl triflate (TFE-OTf) , a highly reactive electrophile, to overcome the aniline's poor nucleophilicity.[1][2]

Reagents:

-

Substrate: 2-Amino-5-chlorobenzophenone (CAS 719-59-5)[1][2][3][4][5]

-

Base: Potassium Carbonate (K

CO

Protocol:

-

Dissolution: Dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous toluene under N

atmosphere. -

Base Addition: Add K

CO -

Alkylation: Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise over 60 minutes.

-

Monitoring: Reflux for 12–18 hours. Monitor via HPLC for disappearance of starting material (

shift due to CF -

Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate. Recrystallize from Ethanol/Hexane to yield yellow needles.[2]

Route B: Acylation-Reduction (Scalable Method)

Preferred for large-scale batches to avoid expensive triflates.[1][2]

-

Acylation: React 2-amino-5-chlorobenzophenone with trifluoroacetic anhydride (TFAA) to form the trifluoroacetamide.[1][2]

-

Reduction: Reduce the amide carbonyl using Borane-DMS or LiAlH

in THF to yield the target secondary amine.

Downstream Application: Synthesis of Quazepam

The primary utility of CAS 22753-80-6 is the generation of the benzodiazepine core.[2] The trifluoroethyl group remains intact during the harsh cyclization conditions, a testament to the stability of the C-F bond.[2]

Workflow: Intermediate to API

-

Amidation: Reaction with Bromoacetyl bromide creates the bromoacetamide intermediate.[1][2]

-

Cyclization: Treatment with Ammonia (NH

) in methanol induces ring closure to form Oxoquazepam (7-chloro-1-(2,2,2-trifluoroethyl)-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one).[1][2] -

Thionation: The carbonyl at position 2 is converted to a thione using Phosphorus Pentasulfide (P

S

Visualization: Synthesis Logic

The following diagram illustrates the transformation from the raw benzophenone to the final benzodiazepine scaffold.

Figure 1: Synthetic workflow converting the benzophenone precursor to the Quazepam active pharmaceutical ingredient.

Mechanistic Insights: The Fluorine Effect

Why use a trifluoroethyl group? The inclusion of the -CH

-

Metabolic Blocking: The C-F bond is extremely strong (approx. 116 kcal/mol).[1][2] The terminal CF

group blocks metabolic oxidation at the -

Lipophilicity Modulation: The high electronegativity of fluorine lowers the pKa of the amine nitrogen, reducing its basicity.[2] However, the overall lipophilicity (LogP) increases, facilitating blood-brain barrier (BBB) penetration, which is critical for central nervous system (CNS) agents.

-

Conformational Locking: The bulky CF

group restricts rotation around the N-C bond, potentially locking the benzodiazepine ring into a conformation that binds more selectively to the GABA

Analytical Characterization

To validate the identity of CAS 22753-80-6, researchers should look for the following spectral signatures:

| Technique | Expected Signal / Observation |

| IR Spectroscopy | 3350 cm |

| Mass Spectrometry | m/z 313/315: Molecular ion [M]+ showing characteristic Chlorine isotope pattern (3:1 ratio).[2] |

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

-

Specific Risk: Fluorinated anilines can be toxic if absorbed.[1][2] The trifluoroethyl group adds volatility compared to the non-fluorinated parent.[2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Protect from light to prevent photo-degradation of the benzophenone moiety.[1][2]

References

-

Steinman, M. (1974).[2] 1-Trifluoroethyl-benzodiazepines. US Patent 3,845,039.[2][6] Schering Corp.[2][6]

-

Sternbach, L. H., et al. (1962).[2][7] Quinazolines and 1,4-Benzodiazepines.[2][3][6][7] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones.[2] Journal of Organic Chemistry, 27(11), 3788–3796.

-

PubChem. (2025).[1][2] Compound Summary: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS 22753-80-6).[1][2] National Center for Biotechnology Information.[2] [2]

-

Yamamoto, H., et al. (2012).[2] Quazepam manufacturing method. JP Patent 4857748B2.[2]

Sources

- 1. 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone | C15H11ClF3NO | CID 89821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JP4857748B2 - Quazepam manufacturing method - Google Patents [patents.google.com]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

- 5. 2-Amino-5-chlorobenzophenone CAS#: 719-59-5 [m.chemicalbook.com]

- 6. Quazepam [drugfuture.com]

- 7. sid.ir [sid.ir]

solubility of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone in organic solvents

Technical Guide: Solubility and Process Handling of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

Part 1: Executive Summary & Compound Identity

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone is a critical pharmaceutical intermediate, primarily utilized in the synthesis of fluorinated benzodiazepines such as Halazepam (Paxipam).[1] Its structural integrity—specifically the stability of the trifluoroethyl moiety—is paramount during solvation and thermal processing.

This guide provides a technical analysis of its solubility profile, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic behaviors that drive process efficiency. The trifluoroethyl group introduces significant lipophilicity and electron-withdrawing character compared to its non-fluorinated analogs (e.g., 2-methylamino-5-chlorobenzophenone), fundamentally altering its interaction with polar protic solvents.[1]

Chemical Identity:

-

IUPAC Name: [5-chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone[1]

-

Molecular Formula: C₁₅H₁₁ClF₃NO

-

Molecular Weight: 313.70 g/mol

-

Physical State: Yellow crystalline solid

-

Key Functional Groups: Benzophenone core, secondary amine, trifluoromethyl group.

Part 2: Physicochemical Solubility Profile

The solubility of this compound is governed by the competition between the high lattice energy of the benzophenone crystal packing and the solvation energy provided by the solvent. The -CF₃ group acts as a "lipophilic shield," reducing solubility in water and enhancing it in chlorinated and aromatic solvents.[1]

Solubility Landscape Table

| Solvent Class | Solvent Example | Solubility Rating | Process Application | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Reaction Medium | Excellent dipole-dipole interaction; disrupts crystal lattice effectively.[1] |

| Esters | Ethyl Acetate | High (>80 mg/mL) | Extraction / Workup | Good solvation of the benzophenone core; standard organic phase for partitioning.[1] |

| Polar Aprotic | DMSO, DMF | Very High (>150 mg/mL) | Stock Solutions | High dielectric constant overcomes lattice energy; difficult to remove (high BP).[1] |

| Alcohols | Ethanol, Methanol | Temperature Dependent | Recrystallization | Moderate solubility at RT; high at reflux. The -CF₃ group reduces solubility vs. non-fluorinated analogs.[1] |

| Hydrocarbons | Heptane, Hexane | Low (<5 mg/mL) | Antisolvent | Poor interaction with the polar ketone/amine functionality. |

| Aqueous | Water, PBS | Insoluble | Wash Medium | Hydrophobic effect dominates due to aromatic rings and -CF₃ group.[1] |

Part 3: Experimental Protocols

Scientific integrity requires that solubility data be empirically validated rather than assumed.[1] The following protocols are designed to generate reproducible solubility data and high-purity crystals.

Protocol 1: Gravimetric Solubility Determination

This protocol establishes the saturation limit (Cs) at a specific temperature.[1]

-

Preparation: Weigh approximately 500 mg of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone into a 20 mL scintillation vial.

-

Solvation: Add the target solvent (e.g., Ethanol) in 500 µL increments while stirring at the target temperature (e.g., 25°C).

-

Equilibration: Stir the suspension for 24 hours to ensure thermodynamic equilibrium. If the solid fully dissolves, add more solid until a persistent suspension is observed.

-

Sampling: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures).

-

Quantification: Transfer a known volume (e.g., 1.0 mL) of the filtrate to a pre-weighed vessel. Evaporate the solvent under vacuum or nitrogen stream. Weigh the residue.[3]

-

Calculation:

[1]

-

Protocol 2: Purification via Recrystallization

The temperature-dependent solubility in Ethanol makes it the ideal solvent for purification.[1]

-

Dissolution: Charge crude solid into a flask. Add Ethanol (5 mL per gram of solid).[1]

-

Reflux: Heat to reflux (78°C). If solid remains, add Ethanol in 10% volume increments until fully dissolved.

-

Note: If colored impurities persist, add activated carbon (5 wt%), reflux for 10 min, and filter hot.

-

-

Crystallization: Remove heat and allow the solution to cool slowly to room temperature (20-25°C) over 2 hours. Rapid cooling may trap impurities.[1]

-

Maturation: Cool further to 0-5°C in an ice bath for 1 hour to maximize yield.

-

Isolation: Filter the yellow crystals via vacuum filtration. Wash the cake with cold Ethanol (0°C).

-

Drying: Dry under vacuum at 40-45°C to constant weight.

Part 4: Visualizations

Figure 1: Solubility Screening Workflow

A logical decision tree for selecting the optimal solvent based on process goals.

Caption: Decision matrix for solvent selection. Green nodes indicate high-solubility pathways; Red nodes indicate purification strategies relying on differential solubility.[1]

Figure 2: Recrystallization Process Flow

Step-by-step unit operation for the purification of the intermediate.

Caption: Unit operation flow for the recrystallization of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone from Ethanol.

Part 5: References

-

PubChem . Compound Summary: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS 22753-80-6).[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]

Sources

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone as a chemical intermediate

[1]

Executive Summary

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS 22753-80-6 ) is a specialized fluorinated organochlorine intermediate critical to the pharmaceutical manufacturing of Halazepam (Paxipam), a benzodiazepine derivative used for the management of anxiety disorders.[1] Distinguished by the presence of a trifluoroethyl group on the aniline nitrogen, this compound imparts unique lipophilic and metabolic stability profiles to the final API compared to non-fluorinated analogs like diazepam.

This guide details the chemical engineering, synthetic pathways, and quality control protocols required to utilize this intermediate effectively in drug development and manufacturing.

Part 1: Chemical Profile & Properties

Identity & Structure

-

IUPAC Name: [5-Chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone[1]

-

CAS Number: 22753-80-6[1]

-

Molecular Formula: C₁₅H₁₁ClF₃NO

-

Molecular Weight: 313.70 g/mol [1]

-

SMILES: C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NCC(F)(F)F

Physicochemical Properties

| Property | Value | Context |

| Appearance | Yellow crystalline powder | Characteristic of amino-benzophenones |

| Melting Point | 96–99 °C | Critical purity indicator |

| Solubility | Soluble in Toluene, DCM, Ethyl Acetate | Lipophilic nature due to -CF₃ group |

| Stability | Stable under ambient conditions | Avoid strong oxidizers and light exposure |

Part 2: Synthetic Pathways & Engineering

Synthesis of the Intermediate

The introduction of the 2,2,2-trifluoroethyl group is the rate-limiting step in preparing this intermediate. Unlike simple alkylation, the electron-withdrawing nature of the trifluoromethyl group makes the electrophile less reactive, often requiring forcing conditions or specialized leaving groups.

Protocol: Trifluoroethylation of 2-Amino-5-chlorobenzophenone

Reagents:

-

Substrate: 2-Amino-5-chlorobenzophenone (CAS 719-59-5)[1][2][3]

-

Alkylation Agent: 2,2,2-Trifluoroethyl triflate (Trifluoromethanesulfonate) [Preferred for yield] or 2,2,2-Trifluoroethyl iodide.[1]

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[1]

-

Solvent: DMF or Toluene.

Step-by-Step Methodology:

-

Charge: In a glass-lined reactor, dissolve 2-amino-5-chlorobenzophenone (1.0 eq) in anhydrous DMF (10 volumes).

-

Base Addition: Add powdered K₂CO₃ (1.5 eq) and stir to create a suspension.

-

Alkylation: Add 2,2,2-Trifluoroethyl triflate (1.2 eq) dropwise at 0–5°C to control exotherm.

-

Reaction: Heat the mixture to 80–90°C for 12–18 hours. Monitor via HPLC for consumption of the aniline starting material.

-

Work-up: Cool to room temperature. Quench with ice water (20 volumes) to precipitate the product.

-

Purification: Filter the yellow solid. Recrystallize from Ethanol/Hexane (1:3) to remove unreacted aniline and bis-alkylated byproducts.[1]

-

Yield Target: 75–85%.

Downstream Application: Synthesis of Halazepam

The intermediate is converted to Halazepam via a two-step sequence: haloacetylation followed by cyclization with ammonia.

Workflow Diagram

Caption: Synthetic route from precursor to Halazepam API via the trifluoroethylamino intermediate.

Protocol: Cyclization to Halazepam

-

Acylation: Dissolve the intermediate (CAS 22753-80-6) in Toluene.[1] Add Bromoacetyl bromide (1.1 eq) at reflux to form the 2-(2-bromo-N-(2,2,2-trifluoroethyl)acetamido)-5-chlorobenzophenone.[1]

-

Cyclization: Treat the crude amide with liquid ammonia or hexamethylenetetramine in methanol/ethanol. The ammonia attacks the alkyl halide, followed by intramolecular imine formation with the benzophenone carbonyl.

-

Isolation: The benzodiazepine ring closes, and Halazepam crystallizes upon cooling/water addition.

Part 3: Analytical Quality Control (HPLC)

To ensure the intermediate meets pharmaceutical standards (>98.5% purity), a specific Reverse Phase HPLC method is required. The trifluoroethyl group significantly increases retention time compared to non-fluorinated analogs.

Method Parameters:

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 40% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Benzophenone chromophore).[1]

-

Temperature: 30°C.

Impurity Profile:

Part 4: Safety & Handling (HSE)[1]

Hazard Identification:

-

Skin/Eye Irritant: Like most benzophenones, it is an irritant.

-

Fluorinated Compounds: Thermal decomposition may release Hydrogen Fluoride (HF).[1] Do not incinerate without scrubbers.

-

Handling: Use engineering controls (fume hood) to avoid inhalation of dust.

Storage:

-

Store in tightly sealed containers at room temperature (15–25°C).

-

Protect from moisture; the trifluoroethylamino group reduces the basicity of the amine, but hydrolysis is still possible under extreme acidic conditions.

References

-

Topliss, J. G. (1969).[4] Benzodiazepin-2-ones and intermediates. US Patent 3,429,874.[4] Schering Corporation.

-

Steinman, M., Topliss, J. G., et al. (1973).[4][5] 1-Poly(fluoroalkyl)benzodiazepines. Journal of Medicinal Chemistry, 16(12), 1354–1360.[5]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 89821, 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. [1]

-

DrugFuture. (2023). Halazepam Chemical Monograph & Synthesis References.

Sources

- 1. 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone | C15H11ClF3NO | CID 89821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 4. Halazepam [drugfuture.com]

- 5. File:Halazepam synthesis.svg - Wikimedia Commons [commons.wikimedia.org]

Methodological & Application

analytical methods for 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone characterization

This Application Note and Protocol Guide is designed for analytical chemists and pharmaceutical scientists involved in the development and quality control of benzodiazepine derivatives, specifically Halazepam and related fluorinated CNS-active agents.[1]

Application Note & Protocol Guide: AN-BZP-042[1]

Introduction & Chemical Context

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS: 22753-80-6) is a critical pharmaceutical intermediate and a known degradation product of Halazepam (a benzodiazepine anxiolytic).[1] In the context of drug development, it serves two primary roles:

-

Synthetic Precursor: It is the N-alkylated intermediate formed prior to the cyclization step in Halazepam synthesis.[1]

-

Key Impurity/Degradant: Under acidic hydrolysis or metabolic cleavage, the diazepine ring of Halazepam opens to yield this benzophenone.

Accurate characterization is essential for establishing mass balance in stability studies and ensuring the purity of the final API (Active Pharmaceutical Ingredient).[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | methanone |

| Molecular Formula | C₁₅H₁₁ClF₃NO |

| Molecular Weight | 313.70 g/mol |

| CAS Number | 22753-80-6 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in Methanol, Acetonitrile, DCM; Insoluble in Water |

| Key Functional Groups | Diaryl Ketone, Secondary Amine, Trifluoromethyl |

Structural Identification Protocols

Objective: To unequivocally confirm the chemical structure using orthogonal spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the trifluoroethyl group (

Protocol:

-

Solvent: Dissolve 10 mg of sample in 0.6 mL

(Deuterated Chloroform) or -

Instrument: 400 MHz (minimum) recommended.

Expected Spectral Features:

-

NMR:

-

Aromatic Region (6.8 – 7.8 ppm): Multiplets corresponding to the 5-chloro-substituted ring and the unsubstituted phenyl ring (8 protons total).[1]

-

Amine Proton (NH): Broad singlet, typically

8.5–9.0 ppm (deshielded by H-bonding with the carbonyl).[1] -

Methylene (

): Quartet at

-

-

NMR:

-

Trifluoromethyl (

): Triplet at

-

Fourier Transform Infrared (FTIR) Spectroscopy

Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1] Key Diagnostic Bands:

-

Stretch:

-

Stretch:

-

Stretch:

High-Performance Liquid Chromatography (HPLC) Method

Objective: Quantitative assay and impurity profiling.[1][2]

Method Development Rationale

Benzophenones are lipophilic and weak bases.[1] A C18 stationary phase is standard.[1] The mobile phase must be acidified to suppress the ionization of the secondary amine (or ensure full protonation) and prevent peak tailing caused by silanol interactions.[1] A gradient is required to separate the polar hydrolytic byproducts (e.g., glycine derivatives) from the lipophilic benzophenone.

Validated Protocol (RP-HPLC-UV)

| Parameter | Condition |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.[1]5) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 254 nm (Primary), 230 nm (Secondary) |

| Injection Vol | 10 |

| Diluent | 50:50 Water:Acetonitrile |

Gradient Program:

-

0.0 min: 40% B

-

15.0 min: 80% B (Linear Ramp)

-

20.0 min: 80% B (Isocratic Hold)[1]

-

20.1 min: 40% B (Re-equilibration)

-

25.0 min: End

System Suitability Criteria:

-

Tailing Factor (

): -

Theoretical Plates (

): -

Retention Time (

): Expect elution at ~12–14 minutes (highly dependent on column carbon load).[1]

Impurity Profiling

When analyzing this compound (either as a raw material or a degradant), look for:

-

2-Amino-5-chlorobenzophenone: The non-alkylated starting material.[1] It is more polar and will elute earlier than the trifluoroethyl derivative.[1]

-

Halazepam (if applicable): If analyzing a reaction mixture, the cyclized benzodiazepine is more lipophilic and may elute later or close to the benzophenone depending on pH.

Visualizations & Workflows

Synthesis and Degradation Pathway

This diagram illustrates the relationship between the benzophenone intermediate and the Halazepam drug substance, highlighting the critical control points.

Figure 1: Synthetic pathway and degradation cycle linking the benzophenone intermediate to Halazepam.

Analytical Method Decision Tree

A logic flow for selecting the correct analytical technique based on the specific data requirement.[1]

Figure 2: Decision tree for selecting analytical methods based on characterization needs.

References

-

United States Pharmacopeia (USP). USP Reference Standard: 2-[N-(2,2,2-Trifluoroethyl)amino]-5-chlorobenzophenone.[1][3] Catalog No. 1685500. Link

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 89821: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone.[1] Link[1]

-

BenchChem. Analytical Methods for Benzophenone Derivatives. (General reference for HPLC conditions of amino-benzophenones). Link[1]

-

Sigma-Aldrich. Product Specification: 2-[N-(2,2,2-Trifluoroethyl)amino]-5-chlorobenzophenone.[1] Link

Sources

Application Note: Precision N-Alkylation of 2-Amino-5-Chlorobenzophenone

Part 1: Executive Summary & Strategic Analysis

Introduction

2-Amino-5-chlorobenzophenone (ACB) is a critical pharmacophore and intermediate in the synthesis of 1,4-benzodiazepines (e.g., Diazepam, Chlordiazepoxide).[1][2][3][4][5][6][7][8][9] While often cyclized prior to alkylation in industrial routes, direct N-alkylation of the open-chain benzophenone is a valuable strategy for generating diverse 2-(alkylamino)benzophenone libraries or specific precursors for non-canonical benzodiazepines.

This guide details the protocol for the selective mono-N-alkylation of ACB. The primary challenge in this transformation is chemoselectivity: preventing the formation of the N,N-dialkyl (bis-alkylated) impurity while driving the conversion of the deactivated aniline starting material.

Mechanistic Insight

The amino group in ACB is electronically deactivated by the electron-withdrawing ortho-benzoyl and para-chloro substituents. Consequently, its nucleophilicity is significantly lower than that of a standard aniline.

-

Reaction Type: Nucleophilic Substitution (

). -

Selectivity Challenge: Once mono-alkylation occurs, the resulting secondary amine is slightly more nucleophilic than the primary amine precursor (due to the inductive effect of the alkyl group), creating a risk of over-alkylation.

-

Control Strategy: We utilize a weak base/polar aprotic solvent system (K₂CO₃/DMF) combined with strict stoichiometric control and thermal regulation to favor mono-alkylation.

Part 2: Experimental Protocols

Materials & Equipment

| Component | Grade/Specification | Role |

| 2-Amino-5-chlorobenzophenone | >98% HPLC, Yellow Crystalline Solid | Substrate |

| Alkyl Halide (R-X) | Reagent Grade (e.g., Methyl Iodide, Ethyl Bromide) | Electrophile |

| Potassium Carbonate (K₂CO₃) | Anhydrous, Powdered, -325 mesh | Base (Acid Scavenger) |

| N,N-Dimethylformamide (DMF) | Anhydrous (<0.05% H₂O) | Solvent |

| Ethyl Acetate / Hexanes | ACS Grade | Workup/Purification |

| HPLC System | C18 Column, UV detection at 254 nm | Process Control |

Protocol A: General Mono-N-Alkylation (Standard Method)

This protocol is optimized for alkyl iodides and bromides. For methylation specifically, Methyl Iodide is recommended over Dimethyl Sulfate for bench-scale safety and ease of handling.

Step-by-Step Methodology

1. Reaction Setup

-

To a dry 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer, charge 2-amino-5-chlorobenzophenone (10.0 g, 43.1 mmol) .

-

Add anhydrous DMF (50 mL) . Stir at room temperature until fully dissolved (solution will be bright yellow).

-

Add Potassium Carbonate (8.9 g, 64.6 mmol, 1.5 eq) . The mixture will become a suspension.

2. Reagent Addition

-

Critical Step: Heat the mixture to 60°C .

-

Add the Alkyl Halide (45.3 mmol, 1.05 eq) dropwise via syringe or addition funnel over 30 minutes.

-

Note: Do not add a large excess of alkyl halide. Starting with 1.05 equivalents minimizes bis-alkylation. If conversion is incomplete after 4 hours, add an additional 0.1 eq.

-

3. Reaction Monitoring

-

Maintain temperature at 60–65°C for 4–6 hours.

-

IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 4:1) or HPLC.

-

Target: <5% Starting Material remaining.[2]

-

Stop Condition: If Bis-alkylated impurity exceeds 5%, terminate reaction immediately.

-

4. Workup

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into Ice Water (300 mL) with vigorous stirring. The product should precipitate as a solid or oil.

-

Extract with Ethyl Acetate (3 x 100 mL) .

-

Wash the combined organic phases with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMF.

-

Dry over Anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

5. Purification (Recrystallization)

-

The crude residue is typically a yellow oil or solid.

-

Recrystallize from Hot Ethanol (95%) or a Methanol/Water mixture.

-

Dissolve crude in minimum boiling ethanol.

-

Cool slowly to room temperature, then to 4°C.

-

Filter the yellow needles and dry in a vacuum oven at 45°C.

-

Protocol B: Alternative High-Selectivity Reductive Methylation

Recommended specifically for N-Methylation if over-alkylation is persistent with MeI.

-

Reagents: ACB (1 eq), Paraformaldehyde (3 eq), H₂SO₄ (solvent/catalyst).

-

Procedure: Dissolve ACB in conc. H₂SO₄ at 0°C. Add paraformaldehyde in portions. Heat to 40°C for 2 hours. Pour onto ice/NH₄OH.

-

Mechanism: Formation of the imine/oxazine species followed by internal hydride transfer or disproportionation (industrial variant).

-

Advantage: virtually zero risk of bis-methylation (

-dimethyl).

Part 3: Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the reaction pathway, highlighting the competition between the desired mono-alkylation and the undesired bis-alkylation.

Caption: Kinetic pathway showing the critical branch point between mono- and bis-alkylation. Rate constant k1 is maximized via solvent choice, while k2 is suppressed by stoichiometric control.

Experimental Workflow

A visual guide to the operational steps for Protocol A.

Caption: Step-by-step decision tree for the N-alkylation protocol, ensuring process control at the conversion stage.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<50%) | Deactivated amine is unreactive at low temp. | Increase temp to 75°C; Ensure DMF is anhydrous (water kills alkyl halides). |

| High Bis-Alkylated Impurity | Excess alkyl halide or localized high concentration. | Reduce R-X to 1.0 eq; Improve stirring; Dilute reaction mixture. |

| New Spot on TLC (Rf < SM) | Hydrolysis of Benzophenone imine (rare) or amide formation. | Ensure reagents are dry; Confirm identity of R-X. |

| Oiling out during recrystallization | Product is too soluble or impure. | Use seed crystals; Switch solvent system to MeOH/Water; Cool more slowly. |

Part 4: References

-

Sternbach, L. H., et al. (1962).[2][7] Quinazolines and 1,4-Benzodiazepines.[3][7] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones. Journal of Organic Chemistry.[2][7] Link

-

Bell, S. C., et al. (1962).[2] Benzodiazepines.[3][5][7][10][11][12][13] I. Synthesis of 2-Methylamino-5-chlorobenzophenone. Journal of Organic Chemistry.[2][7] Link

-

Patent CN108191684A. (2018). Preparation method of 2-methylamino-5-chlorobenzophenone.[2][4][5] Google Patents. Link

-

Bar-Haim, G., & Kol, M. (2004).[14] Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[14] Organic Letters.[14][15] Link (Cited for general selectivity principles in difficult substrates).

Sources

- 1. prepchem.com [prepchem.com]

- 2. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 3. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]

- 5. US3520878A - Preparation of diazepam - Google Patents [patents.google.com]

- 6. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]

- 7. sid.ir [sid.ir]

- 8. CN113956168A - Preparation process of 2-amino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 9. CN105541653A - A synthetic method of a diazepam drug intermediate 2-chloroacetamido-5-chlorobenzophenone - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. designer-drug.com [designer-drug.com]

- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 13. researchgate.net [researchgate.net]

- 14. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for the Large-Scale Synthesis of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone, a key intermediate in the manufacturing of several pharmaceutical compounds, notably the benzodiazepine, Halazepam.[1][2] The synthesis is presented in a two-stage process, beginning with the production of the precursor, 2-amino-5-chlorobenzophenone, followed by its N-trifluoroethylation. This guide emphasizes scalable and efficient methodologies, addressing the practical challenges of industrial production. Detailed protocols are provided, underpinned by explanations of the chemical principles and safety considerations essential for successful and safe implementation.

Introduction

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS No: 22753-80-6) is a critical building block in medicinal chemistry.[3][4] Its structure, incorporating a trifluoroethyl moiety, is of significant interest as the inclusion of fluorine can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[5] The primary challenge in the synthesis of this compound lies in the efficient and selective introduction of the trifluoroethyl group onto the amino function of 2-amino-5-chlorobenzophenone on a large scale. This document outlines a robust synthetic strategy designed to meet the demands of industrial production, focusing on yield, purity, and operational safety.

Synthetic Strategy Overview

The overall synthetic pathway is a two-step process. The first step involves the synthesis of the key intermediate, 2-amino-5-chlorobenzophenone. Following this, the intermediate undergoes N-trifluoroethylation to yield the final product.

Caption: High-level overview of the two-step synthetic process.

Part 1: Large-Scale Synthesis of 2-amino-5-chlorobenzophenone

The synthesis of 2-amino-5-chlorobenzophenone is a well-established process, with several methodologies reported in the literature, including Friedel-Crafts acylation and the reduction of isoxazole derivatives.[6][7] For large-scale industrial production, a common and cost-effective method involves the reduction of an isoxazole intermediate, which can be prepared from readily available starting materials.[8]

Rationale for Method Selection

The isoxazole reduction route is often favored for its high yields and the use of relatively inexpensive reagents, making it economically viable for industrial-scale synthesis.[8] This method avoids the often harsh conditions and potential for side products associated with Friedel-Crafts reactions.

Detailed Experimental Protocol

This protocol is adapted from established industrial synthesis methods.[8]

Step 1a: Synthesis of 5-chloro-3-phenyl-2,1-benzisoxazole

-

Reaction Principle: This step involves the condensation of a substituted nitrobenzene with a phenylacetonitrile derivative in the presence of a base.

-

Reagents and Materials:

-

p-chloronitrobenzene

-

Phenylacetonitrile

-

Sodium hydroxide

-

Ethanol

-

Water

-

A suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser.

-

-

Procedure:

-

In the reaction vessel, dissolve sodium hydroxide in ethanol with stirring.

-

To this solution, add p-chloronitrobenzene and phenylacetonitrile.

-

Heat the mixture to reflux and maintain for a period sufficient to ensure complete reaction, typically monitored by thin-layer chromatography (TLC).

-

After cooling, water is added to precipitate the crude 5-chloro-3-phenyl-2,1-benzisoxazole.

-

The precipitate is filtered, washed with water, and dried.

-

Step 1b: Reduction to 2-amino-5-chlorobenzophenone

-

Reaction Principle: The isoxazole ring is reductively cleaved to yield the aminobenzophenone. A common method for this on a large scale is catalytic hydrogenation.

-

Reagents and Materials:

-

5-chloro-3-phenyl-2,1-benzisoxazole

-

Palladium on carbon (Pd/C) catalyst

-

Ethanol (or another suitable solvent)

-

Hydrogen gas

-

A high-pressure reactor (autoclave).

-

-

Procedure:

-

Charge the autoclave with 5-chloro-3-phenyl-2,1-benzisoxazole and ethanol.

-

Add the Pd/C catalyst. The catalyst loading should be optimized for the specific reactor and batch size.

-

Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

-

Pressurize the reactor with hydrogen to the desired pressure and heat to the target temperature. These parameters will need to be optimized for the specific equipment.

-

Maintain the reaction under these conditions with vigorous stirring until hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reactor, vent the hydrogen, and purge with an inert gas.

-

Filter the reaction mixture to remove the catalyst. The catalyst can often be recovered and reused.

-

The filtrate containing the crude 2-amino-5-chlorobenzophenone is then concentrated under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield high-purity 2-amino-5-chlorobenzophenone.

-

Quality Control

The purity of the 2-amino-5-chlorobenzophenone intermediate is crucial for the success of the subsequent step. The following analytical techniques should be employed:

| Analytical Technique | Parameter to be Monitored | Typical Specification |

| High-Performance Liquid Chromatography (HPLC) | Purity and impurity profile | > 99.0% |

| Melting Point | Identity and purity | 98-101 °C |

| Infrared (IR) Spectroscopy | Functional group confirmation | Conforms to reference spectrum |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation | Conforms to reference spectrum |

Part 2: Large-Scale Synthesis of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

The second stage of the synthesis involves the N-alkylation of 2-amino-5-chlorobenzophenone with a suitable trifluoroethylating agent.

Selection of Trifluoroethylating Agent and Rationale

Several reagents can be used for trifluoroethylation.[5][9] For large-scale synthesis, the choice of reagent is dictated by factors such as reactivity, cost, availability, and safety. A promising approach for this transformation is the use of 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst.[5][9] This method is advantageous as it utilizes a stable and readily available starting material. An iron porphyrin-catalyzed reaction has been shown to be effective for the N-trifluoroethylation of anilines.[5][9]

Detailed Experimental Protocol

This protocol is a proposed adaptation for large-scale synthesis based on reported methodologies for N-trifluoroethylation of anilines.[5][9] Optimization will be required for specific industrial settings.

-

Reaction Principle: An iron-catalyzed N-H insertion reaction with a diazo intermediate formed in situ from 2,2,2-trifluoroethylamine hydrochloride.

-

Reagents and Materials:

-

2-amino-5-chlorobenzophenone

-

2,2,2-trifluoroethylamine hydrochloride

-

Sodium nitrite

-

Iron(III) porphyrin catalyst (e.g., Iron(III) tetraphenylporphyrin chloride)

-

A suitable solvent system (e.g., aqueous solution)

-

A reaction vessel with temperature control, stirring, and provision for careful addition of reagents.

-

-

Procedure:

-

In the reaction vessel, dissolve 2-amino-5-chlorobenzophenone in the chosen solvent.

-

Add the iron porphyrin catalyst.

-

In a separate vessel, prepare a solution of 2,2,2-trifluoroethylamine hydrochloride and sodium nitrite in the solvent.

-

Slowly add the solution from step 3 to the reaction mixture containing the aminobenzophenone and catalyst. The temperature should be carefully controlled during the addition to manage the exothermic reaction and the formation of the diazo intermediate.

-

After the addition is complete, allow the reaction to proceed at a controlled temperature until completion, as monitored by HPLC.

-

Upon completion, the reaction mixture is worked up. This typically involves quenching the reaction, followed by extraction of the product into a suitable organic solvent.

-

The organic layer is washed to remove any remaining reagents and byproducts.

-

The solvent is removed under reduced pressure to yield the crude 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone.

-

Purification of the Final Product

Purification of the final product on a large scale is critical to meet pharmaceutical standards.

-

Recrystallization: The crude product should be recrystallized from a suitable solvent or solvent mixture. The choice of solvent will depend on the solubility profile of the product and its impurities.

-

Chromatography: If necessary, column chromatography may be employed for further purification, although this is less common for very large-scale production due to cost and solvent usage.

Quality Control of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

| Analytical Technique | Parameter to be Monitored | Typical Specification |

| HPLC | Purity and impurity profile | > 99.5% |

| Mass Spectrometry (MS) | Molecular weight confirmation | Conforms to theoretical mass |

| NMR Spectroscopy | Structural confirmation | Conforms to reference spectrum |

| Elemental Analysis | Elemental composition | Within ±0.4% of theoretical values |

Process Safety and Handling

General Precautions:

-

All operations should be conducted in well-ventilated areas or in a closed system.

-

Personnel must wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and lab coats.

Specific Hazards:

-

2,2,2-Trifluoroethylamine hydrochloride: While more stable than some other trifluoroethylating agents, it should be handled with care.

-

Sodium Nitrite: A strong oxidizing agent. It should be stored away from combustible materials.

-

Diazo Compounds: The in-situ formation of diazo compounds presents a potential explosion hazard if not properly controlled. Temperature control during the reaction is critical.

Workflow Diagram

Caption: Detailed workflow for the two-part synthesis.

Conclusion

The large-scale synthesis of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone is a multi-step process that requires careful planning and execution. The methodologies outlined in this document provide a robust framework for the industrial production of this important pharmaceutical intermediate. Adherence to the detailed protocols, rigorous in-process controls, and a strong emphasis on safety are paramount for achieving high yields of a pure product in a safe and reproducible manner. Further optimization of reaction conditions may be necessary depending on the specific equipment and scale of production.

References

-

PubChem. Halazepam. National Center for Biotechnology Information. [Link]

-

PubChem. 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. National Center for Biotechnology Information. [Link]

-

Wang, X., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(35), 21536-21540. [Link]

-

Wang, X., et al. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

- Google Patents. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder.

-

The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. (2022). Prospects in Pharmaceutical Sciences, 22(3), 81-91. [Link]

-

Synthesis of diazepam, sedative drug, from 2-amino-5-chlorobenzophenone. SID. [Link]

-

Wikipedia. Halazepam. [Link]

-

PubChem. 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. National Center for Biotechnology Information. [Link]

-

Gsrs. 5-CHLORO-2-((2,2,2-TRIFLUOROETHYL)AMINO)BENZOPHENONE. [Link]

-

ResearchGate. The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. [Link]

-

PubChem. 2-Amino-5-chlorobenzophenone. National Center for Biotechnology Information. [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone | C15H11ClF3NO | CID 89821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prospects.wum.edu.pl [prospects.wum.edu.pl]

- 7. sid.ir [sid.ir]

- 8. digital.csic.es [digital.csic.es]

- 9. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone in Medicinal Chemistry

[1]

Executive Summary

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone is a high-value pharmacophore precursor used primarily in the synthesis of Halazepam (Paxipam), a 1,4-benzodiazepine anxiolytic. Its structural significance lies in the

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| CAS Number | 22753-80-6 |

| IUPAC Name | [5-Chloro-2-(2,2,2-trifluoroethylamino)phenyl]-phenylmethanone |

| Molecular Formula | |

| Molecular Weight | 313.70 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 94–96 °C (Lit.)[1] |

| Solubility | Soluble in DCM, Chloroform, Toluene; Limited solubility in Ethanol |

| Key Functionality | Secondary amine with strong electron-withdrawing |

Mechanistic Insight: The "Fluorine Effect"

The presence of the 2,2,2-trifluoroethyl group significantly alters the reactivity of the aniline nitrogen compared to the

-

Reduced Nucleophilicity: The strong electron-withdrawing inductive effect (-I) of the

group reduces the electron density on the nitrogen atom ( -

Synthetic Consequence: Standard condensation with glycine esters (common in benzodiazepine synthesis) is often sluggish.

-

Strategic Solution: The use of Bromoacetyl bromide (highly reactive electrophile) is preferred over chloroacetyl chloride to ensure complete acylation. Subsequent cyclization with ammonia is favored because the leaving group (bromide) is excellent, facilitating the ring closure despite the steric bulk of the trifluoroethyl group.

Primary Application: Synthesis of Halazepam

The core application of this intermediate is the production of Halazepam. The workflow involves a two-step "Acylation-Cyclization" sequence.[2]

Experimental Workflow Diagram

Caption: Synthetic pathway converting the benzophenone intermediate to Halazepam via bromoacetylation and ammonolysis.

Detailed Protocol

Step 1: Acylation (Formation of the Bromoacetamido Intermediate)

-

Objective: Attach the two-carbon linker required for the diazepine ring.

-

Reagents:

-

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (1.0 eq)

-

Bromoacetyl bromide (1.2 eq)

-

Toluene (Solvent, 10 volumes)

-

Sodium bicarbonate (Solid, 1.5 eq) – Scavenger for HBr

-

Procedure:

-

Dissolution: Charge a reactor with the benzophenone intermediate and Toluene. Stir until fully dissolved.

-

Addition: Cool the solution to 0–5 °C. Add solid

. -

Acylation: Add Bromoacetyl bromide dropwise over 30 minutes, maintaining temperature < 10 °C.

-

Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the yellow starting material.

-

Workup: Quench with ice water. Separate the organic layer. Wash with brine, dry over

, and concentrate in vacuo to yield the

Step 2: Cyclization (Ring Closure to Halazepam)

-

Objective: Form the 7-membered lactam ring.

-

Reagents:

-

Crude Bromoacetamido intermediate (from Step 1)

-

Ammonia (Liquid or 7N in Methanol)

-

Potassium Iodide (Catalytic, 0.1 eq) – Finkelstein accelerator (optional)

-

Procedure:

-

Preparation: Dissolve the crude intermediate in Methanol (10 volumes). Add catalytic KI (promotes reaction by converting bromide to more reactive iodide in situ).

-

Ammonolysis: Cool to 0 °C. Saturate the solution with ammonia gas or add excess methanolic ammonia (approx 5–10 eq).

-

Cyclization: Seal the vessel and stir at room temperature for 24 hours. Note: If reaction is slow due to the trifluoroethyl steric hindrance, heat to 40–50 °C.

-

Isolation: Concentrate the solvent to dryness.

-

Purification: Partition the residue between DCM and water. Wash the organic phase with water.[3] Crystallize the crude product from Ethanol/Water or Acetone/Hexane.

-

Validation:

-

Target MP: 164–166 °C.[1]

-

Appearance: White to off-white needles.

-

Upstream Synthesis: Preparation of the Intermediate

For researchers needing to synthesize the starting material itself (CAS 22753-80-6) from commodity chemicals.

Workflow Diagram

Caption: Synthesis of the title compound via N-alkylation of 2-amino-5-chlorobenzophenone.

Protocol:

-

Reagents: 2-Amino-5-chlorobenzophenone (1.0 eq), 2,2,2-Trifluoroethyl triflate (1.1 eq),

(2.0 eq), Toluene. -

Reaction: Reflux the mixture for 12–18 hours. The triflate is required because trifluoroethyl iodide is less reactive and volatile.

-

Purification: Filter inorganic salts, concentrate filtrate, and recrystallize from Ethanol.

Safety & Regulatory Compliance

-

Halazepam Control: The final product (Halazepam) is a Schedule IV Controlled Substance in the US and many other jurisdictions. Researchers must possess appropriate DEA licensure (or equivalent) before performing the cyclization step.

-

Handling:

-

Bromoacetyl Bromide: Severe lachrymator and corrosive. Handle only in a fume hood.

-

Trifluoroethyl Triflate: Potent alkylating agent; potential genotoxin. Double-glove and use barrier protection.

-

References

-

Sternbach, L. H., et al. (1962).[4] Quinazolines and 1,4-Benzodiazepines.[2][4][5][6] VI. Halo-, Methyl-, and Methoxy-substituted 1,3-Dihydro-5-phenyl-2H-1,4-benzodiazepin-2-ones. Journal of Organic Chemistry.[4] Link

-

Topliss, J. G. (1969).[1] Benzodiazepine derivatives.[1][2][3][4][7][8] US Patent 3,429,874 (Assigned to Schering Corp).[1] Link

-

Steinman, M., et al. (1973).[1] Psychopharmacological agents.[1][2][4][8][9] 1,4-Benzodiazepines with a N-trifluoroethyl substituent.[1] Journal of Medicinal Chemistry.[1] Link

-

BenchChem. (2025). 2-Amino-5-chlorobenzophenone in Medicinal Chemistry.[10][2][11]Link

Sources

- 1. Halazepam [drugfuture.com]

- 2. 2-Amino-5-chlorobenzophenone - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sid.ir [sid.ir]

- 5. US5466799A - Synthesis of benzodiazepines - Google Patents [patents.google.com]

- 6. US3996209A - Process for preparing benzodiazepines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Halazepam - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. Cas 719-59-5,2-Amino-5-chlorobenzophenone | lookchem [lookchem.com]

- 11. Application of 2-Amino-5-chlorobenzophenone_Chemicalbook [chemicalbook.com]

Application Notes and Protocols for the Synthesis of Halazepam from 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone

For Research Use Only. Not for clinical or diagnostic use.

Abstract

This document provides a comprehensive guide for the synthesis of Halazepam, a benzodiazepine derivative, utilizing 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone as the key starting material. Halazepam is a polyfluoroalkyl analog of diazepam and is classified as a Schedule IV controlled substance with anxiolytic properties.[1] The described methodology is based on established principles of benzodiazepine synthesis, involving a two-step sequence of N-acylation followed by intramolecular ammonolysis to construct the characteristic 1,4-benzodiazepine core. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations to facilitate the replication of this synthesis in a laboratory setting.

Introduction

Halazepam (7-chloro-1,3-dihydro-5-phenyl-1-(2,2,2-trifluoroethyl)-2H-1,4-benzodiazepin-2-one) is a member of the benzodiazepine class of psychoactive compounds, known for their efficacy as anxiolytics, sedatives, and muscle relaxants.[1] First synthesized by Schlesinger and marketed under the trade name Paxipam, Halazepam's structure is distinguished by the presence of a 2,2,2-trifluoroethyl group at the N-1 position of the diazepine ring.[1] This structural modification influences its pharmacokinetic and pharmacodynamic profile. The synthesis of 1,4-benzodiazepines from 2-aminobenzophenone precursors is a cornerstone of medicinal chemistry. The general and robust nature of this synthetic approach allows for the generation of a diverse library of analogs through modification of the benzophenone starting material.

This application note details a reliable laboratory-scale synthesis of Halazepam, commencing with the commercially available 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. The protocol follows a logical and well-documented pathway involving acylation with bromoacetyl bromide and subsequent intramolecular cyclization.

Reaction Scheme and Mechanism

The synthesis of Halazepam from its precursor is achieved in two principal steps:

-

N-Acylation: The secondary amine of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone is acylated using bromoacetyl bromide. This reaction forms the key intermediate, N-(2-benzoyl-4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2-bromoacetamide. The reaction proceeds via a standard nucleophilic acyl substitution, where the amine nitrogen attacks the electrophilic carbonyl carbon of bromoacetyl bromide.

-

Intramolecular Cyclization: The bromoacetamide intermediate is then treated with ammonia. The ammonia acts as a nucleophile, initially displacing the bromine atom to form a glycinamide intermediate which then undergoes an intramolecular condensation reaction. The newly formed primary amine attacks the benzophenone carbonyl carbon, followed by dehydration, to yield the seven-membered diazepinone ring of Halazepam.

Figure 1: Overall Synthesis Pathway

Caption: A two-step workflow for Halazepam synthesis.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Molecular Formula | MW ( g/mol ) | Supplier Notes |

| 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone | 22753-80-6 | C₁₅H₁₁ClF₃NO | 313.70 | Purity ≥98% |

| Bromoacetyl bromide | 598-21-0 | C₂H₂Br₂O | 201.86 | Handle in a fume hood, corrosive, lachrymator. |

| Benzene (Anhydrous) | 71-43-2 | C₆H₆ | 78.11 | Carcinogen. Use with appropriate engineering controls. |

| Ethanol (Absolute) | 64-17-5 | C₂H₆O | 46.07 | |

| Ammonia (Solution in Ethanol, e.g., 7N) | 7664-41-7 | NH₃ | 17.03 | Corrosive. Handle in a well-ventilated area. |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For aqueous workup. |

| Magnesium Sulfate (Anhydrous, MgSO₄) | 7487-88-9 | MgSO₄ | 120.37 | For drying organic layers. |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | For extraction. |

| Acetone | 67-64-1 | C₃H₆O | 58.08 | For recrystallization. |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | For recrystallization. |

| TLC Plates (Silica gel 60 F₂₅₄) | - | - | - | For reaction monitoring. |

Equipment

-

Three-neck round-bottom flask with reflux condenser, dropping funnel, and nitrogen inlet

-

Magnetic stirrer with heating mantle

-

Ice-water bath

-

Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

-

Rotary evaporator

-

Separatory funnel

-

Büchner funnel and filtration apparatus

-

Melting point apparatus

-

Analytical balance

-

Fume hood

Experimental Protocols

Safety Precaution: This synthesis involves hazardous materials and should be performed by trained personnel in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of N-(2-benzoyl-4-chlorophenyl)-N-(2,2,2-trifluoroethyl)-2-bromoacetamide (Intermediate)

This protocol is adapted from established procedures for the N-acylation of 2-aminobenzophenone derivatives.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 10.0 g (31.9 mmol) of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone in 100 mL of anhydrous benzene.

-

Addition of Reagent: Cool the solution in an ice-water bath. Slowly add a solution of 7.0 g (34.7 mmol, 1.1 equivalents) of bromoacetyl bromide in 20 mL of anhydrous benzene via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 30:70 v/v). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of sodium bicarbonate. Caution: Gas evolution (CO₂).

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude oil or solid is the bromoacetamide intermediate, which can be used in the next step without further purification.

Step 2: Synthesis of Halazepam via Intramolecular Cyclization

This protocol is based on the widely used method of cyclizing 2-haloacetamido benzophenones with ammonia.

-

Reaction Setup: Dissolve the crude bromoacetamide intermediate from the previous step in 150 mL of absolute ethanol in a 500 mL round-bottom flask.

-

Cyclization: To this solution, add 50 mL of a 7N solution of ammonia in methanol. Seal the flask and stir the mixture at room temperature for 24-48 hours. Alternatively, the mixture can be gently heated to reflux (approx. 65-70 °C) for 6-8 hours to accelerate the reaction. Monitor the formation of Halazepam by TLC.

-

Isolation of Crude Product: After the reaction is complete, remove the solvent under reduced pressure. To the residue, add 100 mL of water and stir to form a slurry.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water (3 x 30 mL) to remove any residual salts.

-

Purification: The crude Halazepam can be purified by recrystallization. The literature reports crystallization from an acetone-hexane solvent system. Dissolve the crude solid in a minimal amount of hot acetone and slowly add hexane until turbidity persists. Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

-

Drying: Collect the purified crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum to a constant weight.

Characterization and Data

The identity and purity of the synthesized Halazepam should be confirmed using standard analytical techniques.

| Parameter | Expected Value / Characteristics |

| Appearance | White to off-white crystalline solid |

| Melting Point | 164-166 °C |

| Molecular Formula | C₁₇H₁₂ClF₃N₂O |

| Molecular Weight | 352.74 g/mol [1] |

| ¹H NMR | Expected signals for aromatic protons, the CH₂ groups of the diazepine ring, and the CH₂ of the trifluoroethyl group. The trifluoroethyl CH₂ will show coupling to the fluorine atoms. |

| ¹⁹F NMR | A triplet corresponding to the -CF₃ group. |

| Mass Spectrometry (ESI+) | Expected [M+H]⁺ peak at m/z 353.06. |

| Infrared (IR) Spectroscopy | Characteristic peaks for C=O (amide), C=N (imine), C-F, and C-Cl bonds. |

Figure 2: Experimental Workflow Visualization

Caption: Step-by-step laboratory workflow for Halazepam synthesis.

References

-

Halazepam. In: DrugFuture.com Chemical Index Database. Accessed February 13, 2026. [Link]

- Synthesis of benzodiazepines. Google Patents; US5466799A. Accessed February 13, 2026.

-

Halazepam. In: PubChem. National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

- Process for the preparation of 7-chloro-5-phenyl-3h-1,4-benzodiazepine-2-(1h)one. Google Patents; US3852270A. Accessed February 13, 2026.

-

2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone. In: PubChem. National Center for Biotechnology Information. Accessed February 13, 2026. [Link]

-

2(2,2,2-trifluoroethyl)-amino--5-chloro-benzophenone (TCB). In: NIST Chemistry WebBook. National Institute of Standards and Technology. Accessed February 13, 2026. [Link]

- Process for preparing benzodiazepines. Google Patents; US3996209A. Accessed February 13, 2026.

- Steinman, M., et al. (1973). Journal of Medicinal Chemistry, 16(12), 1354–1360.

-

Halazepam. In: Wikipedia. Accessed February 13, 2026. [Link]

Sources

Troubleshooting & Optimization

stability testing of 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone under different conditions

This guide serves as a specialized Technical Support Center for researchers working with 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (referred to herein as TFECB ).[1]

This compound is a critical pharmacophore, often serving as a key intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators (e.g., Riociguat derivatives) and specialized benzodiazepine ligands. Its stability profile is dominated by the benzophenone core (photosensitivity) and the fluorinated amine (modulated basicity/nucleophilicity).

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone (CAS: 22753-80-6)[1]

Part 1: The Stability Matrix (Executive Summary)

Before troubleshooting, understand the molecule's inherent vulnerabilities. TFECB is not a standard amine. The electron-withdrawing trifluoroethyl group (

Quick Reference Stability Table

| Condition | Risk Level | Primary Degradation Mechanism | Visual Indicator |

| Photolysis (UV/VIS) | CRITICAL | Radical abstraction, pinacol formation, cyclization | Yellowing/Browning of solid; darkening of solution.[1] |

| Acidic Hydrolysis | Low | Protonation (reversible); resistant to cleavage due to C-N stability.[1] | None (Soluble). |

| Basic Hydrolysis | Medium | Potential intramolecular cyclization (if co-reagents present) or dehydrohalogenation (extreme conditions).[1] | Precipitate formation. |

| Oxidation | Low-Medium | N-oxide formation (slowed by | Appearance of polar impurities (early eluting on RP-HPLC).[1] |

| Thermal | Low | Stable up to melting point; sublimation risk under high vacuum/heat. | Crystalline changes. |

Part 2: Troubleshooting Guides & FAQs

Topic A: Photostability & Handling

User Issue: "My reference standard has turned from a pale yellow solid to a dark amber gum after leaving it on the benchtop for 48 hours."

Diagnosis: You are observing Benzophenone-mediated Photochemical Degradation .[1] The benzophenone moiety is a classic triplet-state sensitizer.[1] Upon UV absorption (even ambient lab light contains sufficient UV-A), the carbonyl oxygen abstracts a hydrogen (likely from the solvent or the alkyl chain), initiating radical polymerization or dimerization.

Technical Protocol: Photostability Rescue & Prevention

-

Immediate Action: Isolate the batch. Do not use for quantitative calibration.

-

Verification: Run a TLC or HPLC.[1] Photodegradation products often appear as broad "humps" or late-eluting dimers compared to the sharp parent peak.[1]

-

Corrective Storage:

-

Solid State: Store in amber vials wrapped in aluminum foil at 2–8°C.

-

In Solution: Solutions in protic solvents (Isopropanol, Methanol) are more susceptible to radical abstraction than in Aprotic solvents (Acetonitrile).[1] Use fresh solutions immediately.

-

FAQ: Can I re-purify photodegraded material?

-

Answer: Generally, no . The degradation products are complex mixtures of dimers and oligomers that are difficult to separate completely. Recrystallization (e.g., from Ethanol/Water) may remove bulk impurities, but trace photo-byproducts can act as seeds for further degradation.[1]

Topic B: HPLC Method Development & "Ghost Peaks"

User Issue: "I see significant peak tailing and variable retention times for TFECB, even on a C18 column. I also see a small pre-peak that grows over time in the autosampler."

Diagnosis:

-

Tailing: Caused by the interaction of the secondary amine with residual silanols on the column stationary phase. Although the

group reduces basicity, the nitrogen still possesses a lone pair capable of hydrogen bonding. -

Pre-peak: This is likely an oxidative impurity or a hydrolysis product if the autosampler is not temperature-controlled.[1]

Technical Protocol: Optimized HPLC Conditions To stabilize the peak shape and prevent on-column degradation:

-

Column: End-capped C18 or Phenyl-Hexyl (provides unique selectivity for the benzophenone rings).[1]

-

Mobile Phase Modifier: You must use a modifier to suppress silanol activity.

-

Recommended: 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.[1]

-

Why: The low pH ensures the amine is fully protonated (forming the ammonium salt), preventing silanol interaction.

-

-

Wavelength: 254 nm (Strong benzophenone absorption) or 225 nm (High sensitivity).[1]

Visual Workflow: Method Validation Logic

Caption: Decision tree for optimizing peak symmetry of fluorinated amino-benzophenones.

Topic C: Chemical Stability (Stress Testing)

User Issue: "We are attempting a cyclization reaction, but the starting material (TFECB) seems inert under standard reflux conditions."

Diagnosis:

The Trifluoroethyl effect is at play. The electron-withdrawing nature of the

-

Consequence: The nucleophilicity of the amine is drastically reduced compared to a standard methyl-amine.

-

Impact on Stability: TFECB is more stable against unwanted cyclization than non-fluorinated analogs, but it also requires harsher conditions (higher temperature or stronger acid catalysis) to react in synthetic pathways.

FAQ: Is the C-N bond labile?

-

Answer: Under standard ICH Q1A stress conditions (0.1 N HCl or NaOH), the C-N bond connecting the trifluoroethyl group is remarkably stable. The C-F bonds protect the ethyl chain from metabolic-like oxidation. You are more likely to see degradation at the chlorine position (dehalogenation) under extreme reduction conditions than cleavage of the amine.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study (ICH Q1A Aligned)

Use this protocol to establish the stability-indicating nature of your analytical method.

-

Preparation: Prepare a 1 mg/mL stock solution of TFECB in Acetonitrile.

-

Stress Conditions:

-

Acid: Add 1N HCl (1:1 v/v). Heat at 60°C for 4 hours.

-

Base: Add 1N NaOH (1:1 v/v). Heat at 60°C for 4 hours.

-

Oxidation: Add 3%

. Keep at Room Temp for 24 hours. -

Photolytic: Expose to 1.2 million lux hours (ICH Q1B standard).[1]

-

-

Quenching: Neutralize acid/base samples to pH 7.0 before injection.

-

Analysis: Inject onto HPLC. Calculate Mass Balance (% Assay + % Impurities).

-

Acceptance: Mass balance should be >95%. If lower, look for non-eluting polymers (common in photolysis).

-

Visual Pathway: Degradation Mechanisms

Caption: Primary degradation pathways. Photolysis leads to dimerization; Chemical stress leads to oxidation or cyclization.

References

-

International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] European Medicines Agency.[1][3]

-

International Council for Harmonisation (ICH). Photostability Testing of New Drug Substances and Products Q1B.[2] European Medicines Agency.[1][3]

-

BenchChem Technical Support. A Comparative Guide to the Photochemical Stability of Substituted Benzophenones. (General reference for benzophenone photochemistry).

-

PubChem. Compound Summary: 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone.[1] National Library of Medicine. [1]

-

Royal Society of Chemistry. Phototransformation of benzophenone additives. Environmental Science: Processes & Impacts.

Disclaimer: This guide is for research purposes only. TFECB is a potent chemical intermediate; all handling should be performed in a fume hood with appropriate PPE.

Sources

- 1. 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone | C15H11ClF3NO | CID 89821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

common impurities in 2-(2,2,2-Trifluoroethylamino)-5-chlorobenzophenone and their removal